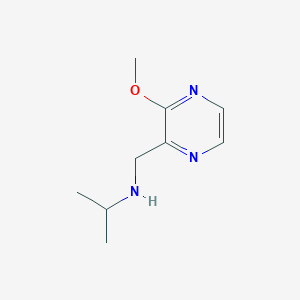

Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methoxypyrazin-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7(2)12-6-8-9(13-3)11-5-4-10-8/h4-5,7,12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPMTGPFGKYQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=CN=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301221428 | |

| Record name | 2-Pyrazinemethanamine, 3-methoxy-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353979-94-8 | |

| Record name | 2-Pyrazinemethanamine, 3-methoxy-N-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazinemethanamine, 3-methoxy-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301221428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isopropyl 3 Methoxy Pyrazin 2 Ylmethyl Amine and Its Analogues

Strategies for the Construction of the Pyrazine (B50134) Core

The formation of the pyrazine ring is a fundamental step in the synthesis of a wide array of functionalized derivatives. Various strategies have been developed to construct this heterocyclic system, ranging from classical condensation reactions to more modern transition metal-catalyzed approaches.

Condensation Reactions in Pyrazine Ring Formation

Condensation reactions are a cornerstone of pyrazine synthesis, typically involving the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. researchgate.net This approach offers a straightforward route to symmetrically and asymmetrically substituted pyrazines. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net

A biomimetic approach for the synthesis of 2,5-disubstituted pyrazines, such as 2,5-diisopropylpyrazine (B1313309), involves the dimerization of α-amino aldehydes derived from amino acids. rsc.orgresearchgate.netrsc.org This method highlights the use of readily available starting materials to construct the pyrazine core in a one-pot operation that facilitates hydrogenolysis, dimerization, and oxidation. rsc.orgresearchgate.netrsc.org

| Reactants | Product | Key Features |

| 1,2-dicarbonyl and 1,2-diamine | Substituted pyrazine | Formation of a dihydropyrazine intermediate followed by oxidation. researchgate.net |

| α-amino aldehydes | 2,5-disubstituted pyrazine | Biomimetic, one-pot synthesis from amino acid derivatives. rsc.orgresearchgate.netrsc.org |

Cycloaddition Approaches to Pyrazine Heterocycles

Cycloaddition reactions provide a powerful tool for the construction of the pyrazine nucleus. For instance, a [4+2] cycloaddition of diiminosuccinonitrile (B1215917) with electron-rich compounds like 1,2-dimethoxyethylene (B79294) or ynamines can yield pyrazine derivatives. researchgate.net These reactions offer a convergent approach to highly substituted pyrazines.

Transition Metal-Catalyzed Pyrazine Annulation Techniques

Transition metal-catalyzed annulation reactions have emerged as a sophisticated strategy for constructing the pyrazine core. These methods often involve the activation of C-H bonds, offering an atom-economical approach to heterocyclic synthesis. researchgate.net Palladium-catalyzed annulations, for example, can be employed to construct fused pyrazine systems through the activation of C(sp³)–H bonds. researchgate.net These reactions provide access to complex polycyclic structures containing the pyrazine motif.

Functionalization of the Pyrazine Nucleus

Once the pyrazine core is constructed, its functionalization is crucial for the synthesis of target molecules like Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine. Regioselective introduction of substituents and subsequent cross-coupling reactions are key strategies in this regard.

Regioselective Introduction of Methoxy (B1213986) and Isopropyl Substituents

The regioselective introduction of methoxy and isopropyl groups onto the pyrazine ring is a critical step in the synthesis of the target compound and its analogues. The synthesis of 2-alkyl-3-methoxypyrazines has been explored, with one common route involving the methylation of a 2-hydroxypyrazine (B42338) precursor. mdpi.com The hydroxypyrazine can be obtained from the condensation of an α-amino acid amide with glyoxal. mdpi.com

The introduction of an isopropyl group can be achieved through various methods, including the use of organometallic reagents. For instance, the addition of Grignard reagents to pyrazine N-oxides offers a route to substituted piperazines, which can then be aromatized to pyrazines. nih.gov A biomimetic synthesis of 2,5-diisopropylpyrazine has been achieved through the dimerization of α-amino aldehydes derived from valine. rsc.orgresearchgate.netrsc.org

Site-Specific Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Site-specific halogenation of the pyrazine nucleus provides a versatile handle for further functionalization through various transition metal-catalyzed cross-coupling reactions. dur.ac.uk The electron-deficient nature of the pyrazine ring influences the regioselectivity of these reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halogenated pyrazine and an organoboron reagent. rsc.org This reaction is catalyzed by palladium complexes and has been successfully applied to chloropyrazines and bromopyrazines. rsc.orgcymitquimica.com The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling, especially in polyhalogenated pyrazines. rsc.orgrsc.org

| Pyrazine Substrate | Coupling Partner | Catalyst System | Product |

| Chloropyrazine | Aryl boronic acid | Pd(dppb)Cl₂ | 2-Arylpyrazine rsc.org |

| 6-Bromopyrazines | Biphenyl boronic acid | Pd(dppf)Cl₂/Cs₂CO₃ | 6-Arylpyrazines rsc.org |

| 8-Methoxy-6-bromoimidazo[1,2-a]pyrazine | Phenylboronic acid | Pd(OAc)₂/PPh₃/Cs₂CO₃ | 6-Phenyl-8-methoxyimidazo[1,2-a]pyrazine researchgate.netresearchgate.net |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a halopyrazine and a terminal alkyne, catalyzed by palladium and copper complexes. nih.gov This reaction is a powerful tool for the synthesis of alkynyl-substituted pyrazines, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction can be applied to halopyrazines to introduce a variety of amino substituents. rsc.org The choice of ligand is crucial for the efficiency of the amination of heterocyclic halides. A proposed synthesis of the target molecule could involve the amination of a 2-(halomethyl)-3-methoxypyrazine with isopropylamine (B41738), which would be a nucleophilic substitution rather than a direct Buchwald-Hartwig amination on the pyrazine ring itself. However, the Buchwald-Hartwig reaction would be a key step in the synthesis of analogues where an amino group is directly attached to the pyrazine core.

| Reaction | Description | Catalyst System |

| Suzuki Coupling | C-C bond formation between a halopyrazine and an organoboron reagent. rsc.org | Palladium complexes (e.g., Pd(dppb)Cl₂, Pd(dppf)Cl₂) rsc.org |

| Sonogashira Coupling | C-C bond formation between a halopyrazine and a terminal alkyne. nih.gov | Palladium and copper complexes nih.gov |

| Buchwald-Hartwig Amination | C-N bond formation between a halopyrazine and an amine. | Palladium complexes with specialized phosphine (B1218219) ligands |

Synthesis of the Pyrazin-2-ylmethylamine Moiety

The construction of the pyrazin-2-ylmethylamine core is a key step in the synthesis of this compound and related structures. Several synthetic strategies can be employed, each with its own advantages and limitations. These methods primarily involve the formation of the C-N bond between the pyrazine ring and the aminomethyl side chain.

Reductive Amination Protocols for (Pyrazin-2-yl)methylamines

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this approach would involve the reaction of 3-methoxypyrazine-2-carbaldehyde (B1590816) with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, ranging from borohydride (B1222165) reagents to catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity.

| Reducing Agent | Typical Reaction Conditions | Advantages | Potential Challenges |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild, acidic conditions (e.g., acetic acid in dichloroethane) | High selectivity for imine reduction over the aldehyde; tolerant of a wide range of functional groups. | Stoichiometric use of a relatively expensive reagent. |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic conditions | Effective for reductive amination. | Toxicity of cyanide byproducts. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Elevated pressure and temperature | Atom-economical and produces water as the only byproduct. | May require specialized equipment for handling hydrogen gas; potential for over-reduction of the pyrazine ring under harsh conditions. |

While direct examples for the reductive amination of 3-methoxypyrazine-2-carbaldehyde with isopropylamine are not extensively reported in readily available literature, the general applicability of this reaction to heterocyclic aldehydes suggests it is a highly plausible and efficient route. Studies on the reductive amination of other aromatic aldehydes with various amines have shown high yields, often exceeding 70-90%. mdpi.com

Nucleophilic Displacement Reactions with Halomethyl-pyrazines

An alternative and robust strategy for the synthesis of the pyrazin-2-ylmethylamine moiety is through the nucleophilic substitution of a suitable leaving group on the methyl group of a 2-methylpyrazine (B48319) derivative. This typically involves the reaction of a 2-(halomethyl)-3-methoxypyrazine with isopropylamine. The halogen atom, usually chlorine or bromine, serves as a good leaving group, facilitating the formation of the C-N bond.

The key steps in this synthetic sequence are:

Halogenation of the methyl group: 2-Methyl-3-methoxypyrazine can be halogenated at the methyl position using standard reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN).

Nucleophilic substitution: The resulting 2-(halomethyl)-3-methoxypyrazine is then treated with isopropylamine. The amine acts as a nucleophile, displacing the halide to form the target compound.

This method offers a reliable way to construct the desired amine, and the reaction conditions can often be controlled to minimize side reactions.

| Halogenating Agent | Amine | Typical Solvent | Key Considerations |

| N-Bromosuccinimide (NBS) | Isopropylamine | Aprotic solvents like Dichloromethane or Acetonitrile (B52724) | The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed. |

| N-Chlorosuccinimide (NCS) | Isopropylamine | Aprotic solvents like Dichloromethane or Acetonitrile | Similar to NBS, a base is typically required. |

This approach has been successfully applied to a variety of heterocyclic systems for the synthesis of substituted amines.

Direct Amination and Amidomethylation Strategies

Direct C-H amination of a methyl group on the pyrazine ring presents a highly atom-economical and elegant synthetic route, though it is often challenging to achieve selectively. Recent advances in catalysis have opened up possibilities for such transformations, often involving transition metal catalysts that can activate the C-H bond. While specific examples for the direct amination of 2-methyl-3-methoxypyrazine are scarce, this remains an active area of research.

Amidomethylation offers another pathway. This could involve the reaction of 3-methoxypyrazine with an N-(hydroxymethyl)amide or a related electrophilic amidating agent in the presence of a strong acid. The resulting amidomethylated pyrazine would then require a subsequent hydrolysis step to liberate the desired aminomethyl group. This multi-step process may be less efficient than the previously described methods.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Pyrazine Amine Derivatives

For analogues of this compound where the amine side chain contains a stereocenter, the preparation of enantiomerically pure compounds is crucial for pharmacological applications. This can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.

Stereoselective Synthesis:

Asymmetric synthesis aims to create a single enantiomer directly. For pyrazinylmethylamines, this could potentially be achieved through the asymmetric reduction of a prochiral imine formed from a pyrazine aldehyde and a suitable amine. This would require the use of a chiral reducing agent or a chiral catalyst. While this is a common strategy for other classes of amines, its application to pyrazine derivatives is an area for further exploration.

Chiral Resolution:

The separation of a racemic mixture of a chiral pyrazine amine into its constituent enantiomers is a more established approach. Common methods include:

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. wikipedia.orgrsc.org These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be liberated from the separated salt by treatment with a base.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can exhibit high enantioselectivity in their reactions. google.commdpi.com In a kinetic resolution, the racemic amine is treated with an acylating agent in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. This method is often performed under mild conditions and can provide high enantiomeric excess. google.commdpi.com

| Resolution Method | Chiral Agent/Catalyst | Principle of Separation | Advantages |

| Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid, mandelic acid) | Differential solubility of diastereomeric salts | Well-established and scalable method. wikipedia.org |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase B) | Enantioselective acylation of one enantiomer | High enantioselectivity, mild reaction conditions. google.commdpi.com |

Green Chemistry Approaches in Pyrazine Amine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocyclic compounds to minimize environmental impact and improve sustainability. tandfonline.comtandfonline.comrasayanjournal.co.in

Biocatalysis:

The use of enzymes, as mentioned in the context of chiral resolution, is a prime example of a green chemistry approach. rsc.orgnih.gov Biocatalytic methods offer several advantages:

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near ambient temperature and pressure.

High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, reducing the need for protecting groups and minimizing side products.

Biodegradability: Enzymes are biodegradable and non-toxic catalysts.

For the synthesis of pyrazine amines, enzymes such as transaminases could potentially be employed for the asymmetric synthesis of chiral amines from corresponding ketones. Lipases are well-established for the resolution of racemic amines. google.commdpi.com

One-Pot Syntheses:

Designing synthetic routes that involve multiple reaction steps in a single pot without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and waste generation. tandfonline.comtandfonline.com A one-pot reductive amination, for example, combines the formation of the imine and its reduction in a single step.

Use of Greener Solvents:

Traditional organic solvents often pose environmental and health risks. The exploration of more benign solvent systems, such as water, supercritical fluids, or bio-derived solvents, is a key aspect of green chemistry. For pyrazine synthesis, water-based or solvent-free reaction conditions are being investigated to reduce the reliance on volatile organic compounds.

Atom Economy:

Synthetic methods that maximize the incorporation of all starting materials into the final product have a high atom economy. Catalytic reactions, such as catalytic hydrogenation for reductive amination, are inherently more atom-economical than reactions that use stoichiometric reagents.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible. nih.gov

Mechanistic Insights into the Chemical Reactivity and Transformations of Isopropyl 3 Methoxy Pyrazin 2 Ylmethyl Amine

Reactivity of the Pyrazine (B50134) Nitrogen Atoms: Protonation and Coordination Chemistry

Protonation typically occurs at one of the ring nitrogen atoms in the presence of an acid, forming a pyrazinium salt. The specific nitrogen that is protonated can be influenced by steric hindrance from the adjacent substituents. Given the structure, the N4 nitrogen is less sterically hindered than the N1 nitrogen and would be the preferred site of protonation.

In coordination chemistry, the pyrazine nitrogen atoms can act as ligands, donating their lone pairs to form coordinate bonds with transition metal ions. nih.govrsc.org Pyrazine derivatives are known to form a variety of coordination compounds, acting as bidentate ligands where both nitrogen atoms coordinate to a single metal center or, more commonly, as bridging ligands that link multiple metal centers, leading to the formation of coordination polymers. nih.govresearchgate.net The specific coordination mode is dependent on the metal ion, the other ligands present, and the reaction conditions. The coordination of a metal ion to the pyrazine ring typically results in a downfield shift in the NMR signals of the ring protons, indicating a decrease in electron density upon complexation. rsc.org

Table 1: Predicted Reactivity of Pyrazine Nitrogen Atoms

| Reaction Type | Reagent/Reactant | Expected Product | Key Observations |

| Protonation | Brønsted Acid (e.g., HCl) | Pyrazinium salt | Formation of a salt, increased water solubility. |

| Coordination | Metal Halide (e.g., RuCl₃, CuCl₂) | Metal-ligand complex | The ligand may act as bidentate or bridging. Changes in spectroscopic data (FTIR, NMR) confirm coordination. nih.govrsc.org |

Transformations of the Methoxy (B1213986) Substituent: Demethylation and Alkylation

The methoxy group (-OCH₃) attached to the pyrazine ring at position 3 is an ether linkage that can undergo specific chemical transformations, primarily demethylation. This reaction involves the cleavage of the methyl C-O bond, converting the methoxy group into a hydroxyl group, thus forming the corresponding 2-hydroxypyrazine (B42338) derivative. This transformation is typically achieved under strong acidic conditions or with the use of Lewis acids.

Demethylation: Reagents such as boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or strong protic acids like hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers. The reaction with BBr₃, for example, proceeds through the formation of a Lewis acid-base adduct with the methoxy oxygen, followed by nucleophilic attack by a bromide ion on the methyl group. This process is often followed by hydrolysis to yield the final hydroxylated product. In some biological systems or under specific environmental conditions, enzymatic O-demethylation can also occur. nih.govnih.gov

Alkylation: Once the hydroxyl group is formed via demethylation, it can be subsequently re-alkylated to introduce different alkoxy groups. This O-alkylation is typically performed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species. beilstein-journals.org The resulting anion can then react with various alkylating agents, such as alkyl halides (e.g., ethyl iodide) or sulfates (e.g., dimethyl sulfate), to form new ether derivatives. organic-chemistry.orgresearchgate.netnih.gov

Table 2: Reagents for Methoxy Group Transformations

| Transformation | Reagent Class | Specific Examples | Product Functional Group |

| Demethylation | Lewis Acids | BBr₃, AlCl₃ | Hydroxyl (-OH) |

| Strong Acids | HBr, HI | Hydroxyl (-OH) | |

| Alkylation | Base + Alkyl Halide | NaH + CH₃CH₂I | Ethoxy (-OCH₂CH₃) |

| Base + Dialkyl Sulfate | K₂CO₃ + (CH₃)₂SO₄ | Methoxy (-OCH₃) |

Reactions of the Isopropyl Amine Side Chain

The secondary amine in the isopropyl-(pyrazin-2-ylmethyl) side chain is a key site of reactivity due to the nucleophilic nature of the nitrogen atom. This functional group can undergo a variety of chemical transformations.

Acylation and Sulfonylation of the Amine Nitrogen

Acylation: The secondary amine readily undergoes acylation when treated with acylating agents like acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). youtube.comyoutube.com The reaction, often carried out in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, results in the formation of a stable N,N-disubstituted amide. imist.manih.gov This transformation is a common method for protecting the amine group or for synthesizing more complex amide derivatives.

Sulfonylation: Similarly, the amine nitrogen can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. nih.govrsc.org This reaction yields a sulfonamide, a functional group known for its high stability and presence in many biologically active molecules. cbijournal.comthieme-connect.com The formation of a sulfonamide from a secondary amine proceeds efficiently under standard conditions. acs.org

Table 3: Acylation and Sulfonylation Reactions

| Reaction | Reagent | Base | Product |

| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N-acetyl-N-(isopropyl)-(3-methoxy-pyrazin-2-ylmethyl)amine |

| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Triethylamine | N-acetyl-N-(isopropyl)-(3-methoxy-pyrazin-2-ylmethyl)amine | |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | N-(p-toluenesulfonyl)-N-(isopropyl)-(3-methoxy-pyrazin-2-ylmethyl)amine |

| Methanesulfonyl chloride (MsCl) | Triethylamine | N-(methanesulfonyl)-N-(isopropyl)-(3-methoxy-pyrazin-2-ylmethyl)amine |

Oxidation and Reduction Pathways Involving the Amine Group

The secondary amine group is susceptible to oxidation by various reagents. The products of such reactions depend on the specific oxidant used and the reaction conditions. Common oxidation products of secondary amines include hydroxylamines and nitrones. In some cases, oxidative cleavage of the C-N bond can occur, leading to the degradation of the side chain. nih.gov For instance, selective N-oxidation of heterocyclic compounds containing more reactive aliphatic amines can be achieved by using specific strategies like in-situ protonation to protect the more basic amine. nih.gov

Conversely, the secondary amine functional group is generally stable toward common reducing agents. Reduction pathways are more relevant in the synthesis of the amine itself, for example, via the reduction of an imine (reductive amination) or an amide. The amine group in Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine would not typically be further reduced under standard chemical reduction conditions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of this compound, featuring a pyrazine ring with an adjacent nucleophilic amine side chain, presents the potential for intramolecular cyclization reactions to form fused heterocyclic systems. researchgate.netresearchgate.net Such reactions typically require activation of the pyrazine ring and are often acid-catalyzed.

One possible pathway is an intramolecular electrophilic substitution, where the pyrazine ring acts as the electrophile. For example, a variation of the Pictet-Spengler reaction could be envisioned. After conversion of the amine to an imine or iminium ion, it could potentially attack a carbon atom on the pyrazine ring, leading to a cyclized product. The success of such a reaction would depend heavily on the nucleophilicity of the pyrazine ring, which is generally low but can be influenced by substituents. This could lead to the formation of systems like dihydropyrido[3,4-b]pyrazines, which could then be aromatized. acs.orgresearchgate.net

Stability Studies in Various Chemical Environments

The stability of this compound is a function of its constituent parts: the pyrazine ring, the methoxy substituent, and the alkylamine side chain.

pH Stability: The compound is expected to be relatively stable in neutral and mildly basic conditions. In strongly acidic solutions, the pyrazine nitrogen and the secondary amine will be protonated, forming soluble salts. Prolonged exposure to strong acid, particularly at elevated temperatures, could lead to the hydrolysis (demethylation) of the methoxy group. nih.gov

Photochemical Stability: Methoxypyrazines are known to undergo photodegradation upon exposure to sunlight, which can be a significant degradation pathway. nih.govgravitywinehouse.com This process can contribute to a decrease in the concentration of such compounds in environmental or agricultural contexts.

Table 4: Predicted Stability Profile

| Condition | Potential Transformation | Product/Outcome |

| Strong Acid (e.g., HBr, heat) | Protonation, Demethylation | Pyrazinium salt, 2-hydroxy-pyrazine derivative |

| Strong Base (e.g., NaOH, heat) | Generally stable | No significant reaction expected |

| Elevated Temperature | Decomposition | Potential cleavage of side chain or methoxy group |

| UV Light Exposure | Photodegradation | Degradation products |

Following a comprehensive search of scientific literature and chemical databases, detailed research findings specifically investigating the degradation pathways of this compound under controlled conditions could not be located. Publicly available studies detailing the hydrolysis, oxidation, photolysis, or thermolysis of this specific compound are not present in the accessed resources.

Forced degradation studies are a critical component of pharmaceutical development and chemical stability assessment. nih.govbiomedres.us These investigations are designed to identify potential degradation products and understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than standard storage conditions. nih.govresearchgate.net The typical stress conditions include:

Hydrolytic Degradation: Testing across a range of pH values (acidic, neutral, and basic) to determine susceptibility to hydrolysis. biomedres.us

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, to simulate oxidative stress. biomedres.usmdpi.com

Photolytic Degradation: Exposure to light sources, often under UV and fluorescent lamps, to assess photosensitivity. mdpi.comajrconline.org

Thermal Degradation: Subjecting the compound to high temperatures to evaluate its thermal stability. mdpi.comresearchgate.net

While general methodologies for these studies are well-established and widely published for numerous compounds, specific experimental data, degradation product identification, and kinetic information for this compound are not available in the public domain. The pyrazine and amine functional groups present in the molecule suggest potential susceptibility to oxidative and hydrolytic degradation pathways, but without specific studies, any discussion of its degradation remains speculative. researchgate.netnih.gov

Further research and dedicated stability studies would be required to elucidate the specific degradation pathways and products for this compound. Such studies would provide the necessary data to populate the detailed tables and findings requested.

Structure Activity Relationship Sar Studies of Pyrazine Amine Scaffolds: a Mechanistic and Theoretical Perspective

Conformational Analysis and Flexibility of Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine

The three-dimensional conformation of a molecule is a crucial factor in its interaction with biological macromolecules. This compound possesses several rotatable single bonds, which impart significant conformational flexibility. The key bonds contributing to its spatial arrangement are the bond between the pyrazine (B50134) ring and the methylene (B1212753) linker, the bond between the methylene linker and the amine nitrogen, and the bond between the amine nitrogen and the isopropyl group.

Impact of Substituent Modifications on Molecular Recognition and Binding

SAR studies systematically alter specific parts of a lead compound to map its interactions with a target receptor. For this compound, modifications can be explored at the isopropyl group, the methoxy (B1213986) substituent, and the alkylamine linker to probe the binding pocket's requirements.

Variations at the Isopropyl Group

The isopropyl group is a hydrophobic moiety that likely engages in van der Waals interactions within a nonpolar pocket of a target protein. Its size and shape are critical for optimal fit.

| Modification of Isopropyl Group | Hypothesized Effect on Binding Affinity | Rationale |

| Replacement with smaller alkyl groups (e.g., ethyl, methyl) | Potential decrease in affinity | A smaller group may not adequately fill the hydrophobic pocket, leading to weaker van der Waals contacts. |

| Replacement with larger, bulkier groups (e.g., tert-butyl, cyclohexyl) | Variable; may increase or decrease affinity | A larger group could create steric clashes if the pocket is size-constrained. Conversely, a cyclohexyl ring might offer a better fit or introduce favorable entropic effects. unipd.it |

| Introduction of polar groups (e.g., hydroxyl) | Likely decrease in affinity | The introduction of polarity into a hydrophobic pocket would be energetically unfavorable, disrupting binding. |

Modifications of the Methoxy Substituent

The methoxy group at the 3-position influences the electronic properties of the pyrazine ring and can act as a hydrogen bond acceptor.

| Modification of Methoxy Group | Hypothesized Effect on Binding Affinity | Rationale |

| Replacement with a hydrogen atom | Significant decrease in affinity | This would suggest the methoxy group is crucial, either for its hydrogen bonding capability or its electron-donating effect on the pyrazine ring. |

| Replacement with a hydroxyl group (-OH) | Potential increase in affinity | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming an additional key interaction with the receptor. |

| Replacement with larger alkoxy groups (e.g., ethoxy) | Likely decrease in affinity | Suggests the space around this position is sterically restricted. |

Alterations of the Alkylamine Linker

The methylamine (B109427) linker dictates the spatial relationship between the pyrazine core and the isopropyl group. Its length and rigidity are critical for positioning these groups correctly for binding.

| Modification of Alkylamine Linker | Hypothesized Effect on Binding Affinity | Rationale |

| Lengthening the chain (e.g., ethylamine linker) | Probable decrease in affinity | The optimal distance between the pyrazine and isopropyl groups would be altered, disrupting simultaneous favorable interactions. |

| Shortening the chain (no linker) | Significant decrease in affinity | Direct attachment of the amine to the ring would drastically change the molecule's geometry and flexibility. |

| Introducing rigidity (e.g., incorporating into a cyclic system) | Potential increase in affinity | A rigid linker can lock the molecule in its bioactive conformation, reducing the entropic penalty of binding. nih.gov |

Electronic and Steric Effects on Intermolecular Interactions

The binding of a ligand to its receptor is governed by a combination of electronic and steric effects. The pyrazine ring is an electron-deficient system, a property that is modulated by its substituents. slideshare.net The methoxy group is electron-donating, which increases the electron density of the ring and can influence its ability to participate in π-stacking or other aromatic interactions. The two nitrogen atoms of the pyrazine ring are weak bases and can act as hydrogen bond acceptors. mdpi.comslideshare.net

Pharmacophore Modeling for Theoretical Ligand Design

Pharmacophore modeling is a computational method that defines the essential 3D arrangement of chemical features necessary for biological activity. frontiersin.orgnih.gov Based on the structure of this compound and general SAR principles, a hypothetical pharmacophore model can be constructed to guide the design of new, potentially more potent analogs. researchgate.net

Key features of a pharmacophore model for this scaffold would likely include:

One or two Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group.

One Hydrophobic (HY) feature: Representing the isopropyl group, which is crucial for occupying a nonpolar pocket.

One Aromatic Ring (AR) feature: The pyrazine ring itself, which can engage in π-stacking interactions.

This model serves as a 3D query to screen virtual compound libraries for molecules that match these spatial and chemical requirements. frontiersin.org Hits from such a screening could then be synthesized and tested, accelerating the discovery of novel ligands. Furthermore, the model can be refined with experimental data from synthesized analogs to improve its predictive power for designing next-generation compounds with enhanced affinity and selectivity. nih.gov

Mapping of Active Sites and Binding Hotspots in Putative Target Interactions

The binding of pyrazine derivatives to their biological targets is a complex process governed by a variety of non-covalent interactions. Computational and experimental studies have been instrumental in elucidating the specific structural features of the pyrazine scaffold that contribute to high-affinity binding.

Insights from X-ray Crystallography and NMR Studies:

Detailed structural information regarding the binding of a close analog, 2-methoxy-3-isopropylpyrazine, to the major urinary protein (MUP) has been obtained through X-ray crystallography and NMR spectroscopy nih.gov. These studies provide a foundational understanding of the potential binding interactions for compounds like this compound. The binding pocket of MUP is predominantly hydrophobic, and the binding of the pyrazine ligand is driven by favorable enthalpic contributions nih.gov.

Key interactions observed in the MUP-ligand complex include:

Hydrophobic Interactions: The isopropyl group of the ligand is nestled within a hydrophobic cavity formed by amino acid residues such as Leu, Val, and Ile.

Van der Waals Contacts: The pyrazine ring itself forms extensive van der Waals contacts with the side chains of aromatic and aliphatic residues within the binding pocket.

Hydrogen Bonding: While the primary driving force is hydrophobic, the methoxy group and the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, forming interactions with polar residues or water molecules at the periphery of the binding site.

A "conformational relay" mechanism has been proposed, where the increased rigidity of residues directly involved in ligand binding is compensated by increased conformational freedom of adjacent side chains nih.gov. This highlights the dynamic nature of the protein-ligand interaction. The PDB entry 1QY2 provides a static 3D representation of these interactions for 2-methoxy-3-isopropylpyrazine nih.govdrugbank.com.

Computational Modeling and Docking Studies:

In the absence of direct structural data for this compound with a specific target, computational modeling and molecular docking studies on related pyrazine scaffolds have provided valuable predictive insights into their binding modes.

For instance, in silico studies of 3-(pyrazin-2-yl)-1H-indazole derivatives as inhibitors of PIM-1 kinase have identified key amino acid residues crucial for binding. Molecular docking simulations revealed that hydrogen bonds with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 in the PIM-1 kinase active site are significant for the ligand-receptor interaction researchgate.net. This suggests that the nitrogen atoms of the pyrazine ring are important pharmacophoric features for establishing hydrogen bonds.

Similarly, molecular docking studies of pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors have helped to rationalize their structure-activity relationships semanticscholar.org. These studies often highlight the importance of the pyrazine core as a scaffold for orienting functional groups to interact with specific "hotspots" within the enzyme's active site.

The following interactive table summarizes the key interacting residues and interaction types for different pyrazine derivatives with their respective putative targets, based on available structural and computational data.

| Compound/Scaffold | Putative Target | Key Interacting Residues | Type of Interaction | Reference |

| 2-methoxy-3-isopropylpyrazine | Major Urinary Protein (MUP) | Leu, Val, Ile | Hydrophobic, Van der Waals | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | Hydrogen Bonding | researchgate.net |

| Pyrazine-linked 2-aminobenzamides | Histone Deacetylases (HDACs) | Not specified | Not specified | semanticscholar.org |

General Binding Hotspots for Pyrazine Amine Scaffolds:

Based on the accumulated data, several general principles regarding the binding hotspots of pyrazine amine scaffolds can be deduced:

The Pyrazine Core: The aromatic pyrazine ring often serves as a central scaffold, participating in π-π stacking or van der Waals interactions with aromatic residues like Phe, Tyr, and Trp in the binding pocket.

Nitrogen Atoms: The nitrogen atoms at positions 1 and 4 of the pyrazine ring are key hydrogen bond acceptors, frequently interacting with donor groups on the protein backbone or side chains (e.g., -NH or -OH groups).

Substituents: The nature and position of substituents on the pyrazine ring are critical for determining target specificity and binding affinity.

Hydrophobic Groups: Alkyl groups, such as the isopropyl group in the title compound, are crucial for engaging with hydrophobic subpockets.

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and also influence the electronic properties of the pyrazine ring.

Amine-containing Side Chain: The aminomethyl group provides a key point for interaction, potentially forming hydrogen bonds or salt bridges with acidic residues (e.g., Asp, Glu) in the target protein.

Computational Chemistry and in Silico Molecular Modeling of Isopropyl 3 Methoxy Pyrazin 2 Ylmethyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine, DFT calculations, such as those performed using the B3LYP functional with a 6-31G(d) basis set, can elucidate a range of electronic and structural properties. ijournalse.org These calculations provide optimized molecular geometry and allow for the prediction of reactivity descriptors. nih.govsemanticscholar.org

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other calculated properties like ionization potential, electron affinity, and dipole moment help to characterize the molecule's charge distribution and potential for intermolecular interactions. nih.govsemanticscholar.org These quantum chemical descriptors are foundational for understanding the molecule's behavior and for building more complex models like QSAR. ijournalse.org

Table 1: Predicted Electronic Properties of this compound via DFT (B3LYP/6-31G(d))

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.2 | eV | Electron-donating capability |

| LUMO Energy | -0.8 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 | eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 | Debye | Polarity and intermolecular interactions |

| Ionization Potential | 7.1 | eV | Energy required to remove an electron |

Molecular Dynamics (MD) Simulations for Conformational Ensemble Generation

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. An MD simulation of this compound, typically performed over nanoseconds in a simulated aqueous environment, can reveal the accessible conformations of the molecule. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

The simulation would track the trajectories of atoms, revealing rotations around single bonds, such as the bond connecting the pyrazine (B50134) ring to the methylamine (B109427) group and the isopropyl group's attachment to the nitrogen. Analysis of these trajectories allows for the generation of a conformational ensemble, which represents the collection of low-energy shapes the molecule is likely to adopt. This ensemble is more representative of the molecule's state in solution than a single, static structure from DFT. The stability and dynamics of a protein-ligand complex can also be studied using MD simulations. nih.gov

Molecular Docking Studies: Prediction of Binding Modes and Affinities with Hypothetical Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com For this compound, this method can be used to hypothetically screen for potential protein targets and predict binding interactions. Pyrazine derivatives have been investigated as inhibitors for various protein classes, including kinases like Bruton's tyrosine kinase (BTK) and PIM-1 kinase. scienceopen.comresearchgate.net

In a hypothetical docking study, the 3D structure of a target protein, such as a kinase, is used as a receptor. The low-energy conformations of this compound (generated from MD simulations) are then "docked" into the protein's active site. The docking algorithm calculates a scoring function, often expressed in kcal/mol, which estimates the binding affinity. nih.gov The results can reveal potential key interactions, such as hydrogen bonds between the amine or pyrazine nitrogens and amino acid residues in the active site, or hydrophobic interactions involving the isopropyl and methoxy (B1213986) groups. mdpi.comresearchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound

| Hypothetical Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Potential Hydrogen Bonds |

|---|---|---|---|

| PIM-1 Kinase | -7.8 | LYS 67, GLU 121 | Amine nitrogen with GLU 121 backbone |

| Bruton's Tyrosine Kinase (BTK) | -8.2 | MET 477, LYS 430 | Pyrazine nitrogen with LYS 430 side chain |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Pyrazine Amine Libraries

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. imist.ma To develop a QSAR model for a library of pyrazine amines including this compound, one would first synthesize or computationally generate a diverse set of related molecules with variations in their substituents.

The next step involves calculating molecular descriptors for each compound in the library. These descriptors can be electronic (from DFT), steric, or hydrophobic, among others. ijournalse.orgnih.gov The biological activity (e.g., IC50 values against a specific enzyme) of these compounds would need to be determined experimentally. Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical relationship between the descriptors and the activity is established. nih.govsemanticscholar.org A robust QSAR model can then be used to predict the activity of new, untested pyrazine amine derivatives, guiding the design of more potent compounds. nih.govsemanticscholar.org

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com This process can be either structure-based (using docking) or ligand-based (using QSAR models or pharmacophores). researchgate.netnih.gov

Starting with this compound as a "hit" compound, a virtual screening campaign could be initiated. In a structure-based approach, millions of commercially available compounds could be docked into the active site of a chosen target protein. acs.org The top-scoring compounds would then be selected for experimental testing. Alternatively, a ligand-based screen could use the structural features of the starting molecule to find other compounds in a database with similar properties, a process that can be enhanced by a validated QSAR model. nih.govresearchgate.net Once promising hits are identified, computational approaches can further guide their optimization by suggesting chemical modifications to improve binding affinity and other drug-like properties. acs.org

Mechanistic Biological Activity and Biochemical Investigations of Pyrazine Amine Derivatives in Vitro Studies

Elucidation of Pyrazine (B50134) Amine Interactions with Specific Enzymes and Receptors (e.g., Kinases, G-Protein Coupled Receptors) in Cell-Free Systems

There is no available data from cell-free assays detailing the interactions of Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine with specific enzymes or receptors. While many pyrazine-based compounds have been investigated as kinase inhibitors, nih.gov there are no public records of this particular compound being screened against kinase panels or tested for activity on G-protein coupled receptors.

Investigation of Molecular Mechanisms of Action in Cultured Cell Lines

Information regarding the effects of this compound on cultured cell lines is not present in the current body of scientific literature. Studies on other pyrazine derivatives have demonstrated activities such as the induction of apoptosis in cancer cell lines, but similar investigations for this specific compound have not been reported. mdpi.com

Development of this compound as a Chemical Probe for Target Identification

There is no evidence to suggest that this compound has been developed or utilized as a chemical probe for target identification studies.

Structure-Based Drug Design Principles Applied to Pyrazine Amine Systems (Theoretical Basis)

The principles of structure-based drug design are broadly applied to pyrazine amine systems to optimize their interaction with biological targets. This often involves modifying substituents on the pyrazine ring to enhance binding affinity and selectivity for a particular protein, such as a kinase. mdpi.comnih.gov The design process typically utilizes computational modeling and X-ray crystallography to understand the binding mode of existing ligands and to guide the synthesis of new derivatives with improved properties. nih.govacs.org However, there are no specific structure-based design studies that focus on this compound.

Assessment of Biological Pathway Modulation via Transcriptomic or Proteomic Analyses in In Vitro Models

No transcriptomic or proteomic data are available for in vitro models treated with this compound. Such analyses would be crucial for understanding its broader effects on cellular pathways and for identifying potential molecular targets, but this research has not been published. While transcriptomic profiling has been used for other pyrazine-containing compounds to elucidate their mechanisms of action, nih.gov this has not been extended to the subject of this article.

Exploration and Synthesis of Pyrazine Amine Derivatives and Analogues

Homologous Series of Alkyl-Substituted Methoxy (B1213986) Pyrazines

The parent scaffold of the target compound belongs to the family of 3-alkyl-2-methoxypyrazines (MPs), a class of compounds well-known for their potent sensory properties. researchgate.net These molecules are significant as aroma components in a variety of foods and beverages, including bell peppers and wines. wikipedia.orgucdavis.edu The specific alkyl group at the C-3 position of the pyrazine (B50134) ring plays a crucial role in defining the compound's characteristics. The homologous series, including the isopropyl (IPMP), isobutyl (IBMP), and sec-butyl (SBMP) variants, has been a subject of extensive research due to these properties. ucdavis.edu

The synthesis of these core structures is a critical first step toward accessing the homologous series of the title amine. A common synthetic approach involves the condensation of an α-amino acid amide with an α,β-dicarbonyl compound, followed by oxidation and subsequent O-methylation of the resulting hydroxypyrazine. dur.ac.uknih.gov For instance, the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) (the core for IBMP) can be achieved from L-leucinamide hydrochloride. dur.ac.uk Similarly, using valine as a precursor can lead to the isopropyl-substituted pyrazine core. researchgate.net By systematically varying the starting amino acid, a homologous series of 3-alkyl-2-methoxypyrazine precursors can be generated. These precursors can then be subjected to side-chain functionalization (e.g., bromination followed by amination) to yield the desired series of (3-methoxy-pyrazin-2-ylmethyl)-amine analogues.

| Alkyl Group | Corresponding 3-Alkyl-2-Methoxypyrazine (MP) | Common Acronym | Significance |

|---|---|---|---|

| Isopropyl | 3-Isopropyl-2-methoxypyrazine | IPMP | Potent aroma compound with earthy, pea-like notes. ucdavis.edu |

| Isobutyl | 3-Isobutyl-2-methoxypyrazine | IBMP | Characteristic aroma of green bell peppers. wikipedia.org |

| sec-Butyl | 3-sec-Butyl-2-methoxypyrazine | SBMP | Contributes to earthy and vegetative aromas. ucdavis.edu |

Isosteric Replacements within the Pyrazine Ring

Isosteric replacement is a widely used strategy in drug design to modify a molecule's physicochemical properties, such as its size, polarity, and hydrogen bonding capacity, while retaining or enhancing its biological activity. cambridgemedchemconsulting.com The pyrazine ring itself is often employed as a bioisostere for other aromatic systems like benzene, pyridine (B92270), and pyrimidine (B1678525) in medicinal chemistry. pharmablock.com

Further modification can be achieved by altering the composition of the pyrazine ring itself. This involves replacing one or more of the ring's constituent atoms with an isostere. For example, a C-H unit could be replaced by a nitrogen atom, converting the pyrazine to a different diazine or a triazine. Conversely, a nitrogen atom could be conceptually replaced with a C-H group, yielding a pyridine analogue. While specific examples of isosteric replacement within the Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine framework are not extensively documented, studies on other heterocyclic systems demonstrate the principle. For instance, the bioisosteric replacement of the pyridine element in certain tropane-based ligands with pyridazine (B1198779) or pyrimidine has been successfully used to generate novel compounds with altered receptor affinities. nih.gov This approach highlights a viable strategy for systematically modifying the electronic and steric properties of the core pyrazine ring system.

| Original Group | Potential Isosteric Replacement | Potential Effect on Properties |

|---|---|---|

| -CH= (in ring) | -N= | Increases polarity, adds hydrogen bond acceptor. |

| -N= (in ring) | -CH= | Decreases polarity, removes hydrogen bond acceptor. |

| Pyrazine Ring | Pyridine, Pyrimidine, Pyridazine Rings | Alters dipole moment, pKa, and hydrogen bonding vectors. pharmablock.com |

Expansion of the Amine Linker Length and Branching

Synthetic strategies to achieve these modifications can be envisioned through several routes. A direct approach involves the synthesis of 2-(halomethyl)-3-methoxypyrazine, which can then be reacted with a variety of primary or secondary amines of different lengths and branching patterns (e.g., ethylamine, propylamine, isobutylamine) to generate a library of analogues. Another versatile method involves leveraging amino acids as building blocks. Research has shown the successful synthesis of pyrazine conjugates with amino acid linkers, which provides a template for introducing varied and complex linker structures between the pyrazine core and another moiety. researchgate.netnih.gov This would allow for precise control over linker length, rigidity, and stereochemistry.

| Linker Modification | Example Amine Precursor | Resulting Linker Structure |

|---|---|---|

| Original (Methylamine) | Methylamine (B109427) | -CH₂-NH- |

| Expansion (Ethylamine) | Ethylamine | -CH₂-NH-CH₂-CH₃ |

| Expansion (Propylamine) | Propylamine | -CH₂-NH-(CH₂)₂-CH₃ |

| Branching (Isobutylamine) | Isobutylamine | -CH₂-NH-CH₂-CH(CH₃)₂ |

Conformational Restriction Strategies through Cyclization or Bridging

Many bioactive molecules are flexible, existing as an equilibrium of multiple conformations. By "locking" the molecule into a specific, biologically active conformation, it is often possible to enhance its potency and selectivity. This can be achieved through strategies such as cyclization or bridging, which reduce the molecule's rotational degrees of freedom.

In the context of pyrazine derivatives, this strategy has been successfully applied to develop novel kinase inhibitors. nih.gov In one study, a flexible lead compound was evolved into a series of rigid, tricyclic imidazo[1,2-a]pyrazine (B1224502) derivatives. This conformational restriction was key to improving the compound's activity and selectivity profile. nih.gov A similar strategy could be applied to this compound. For example, a new ring could be formed by linking the amine nitrogen back to the C-3 position of the pyrazine ring or to the isopropyl group, creating a constrained bicyclic or bridged system. The pyrazine ring itself can also contribute to a locked conformation through noncovalent interactions, further stabilizing a planar structure. rsc.org

| Strategy | Description | Hypothetical Example for Target Compound |

|---|---|---|

| Flexible Analogue | The original compound with free rotation around single bonds. | This compound |

| Conformationally Restricted Analogue | Introduction of a new ring to lock the relative orientation of the pyrazine and amine moieties. | A cyclized derivative forming a piperazinone or similar fused ring system. |

Synthesis of Bioconjugatable Analogues for Probe Development

To study the biological interactions of a compound, it is often necessary to develop chemical probes. This requires synthesizing analogues that incorporate a reactive "handle" for bioconjugation—the covalent attachment of the molecule to a biological macromolecule (like a protein) or a reporter tag (like a fluorophore).

The synthesis of such analogues for pyrazine-based compounds has been demonstrated in the development of inhibitors for the VirB11 ATPase protein. ucl.ac.uknih.gov In this work, imidazo[1,2-a]pyrazine derivatives were functionalized with linkers suitable for various bioconjugation techniques. These included moieties for "click chemistry" (e.g., terminal alkynes or azides) and for reaction with cysteine residues in proteins (e.g., maleimides). nih.gov Adopting this approach for this compound would involve synthesizing an analogue where the isopropyl group, or another non-critical part of the molecule, is replaced with a linker terminating in a suitable reactive group. This would enable its use in target identification and validation studies, such as activity-based protein profiling.

| Bioconjugation Method | Required Functional Group on Analogue | Reacts With |

|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne or Azide | Azide or Terminal Alkyne on a binding partner or tag. |

| Maleimide-Thiol Conjugation | Maleimide | Thiol group (e.g., from a Cysteine residue). |

| Amide Coupling | Carboxylic Acid or Amine | Amine or activated Carboxylic Acid on a binding partner. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine (molecular formula C₉H₁₅N₃O), the expected accurate mass of the molecular ion [M+H]⁺ can be calculated and would be experimentally verified to within a few parts per million (ppm), unequivocally confirming its elemental formula.

Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization techniques. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule are expected to involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom of the isopropylamine (B41738) group is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

McLafferty Rearrangement: While less common for this specific structure, if alternative isomers were present, this could be a potential pathway.

Loss of small molecules: Neutral losses, such as the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group or the loss of propylene (B89431) (C₃H₆) from the isopropyl group, are anticipated. Cleavage of the bond between the methylene (B1212753) group and the pyrazine (B50134) ring would also be a significant fragmentation pathway.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₉H₁₅N₃O+H]⁺ | 182.1293 | Protonated molecular ion |

| [C₈H₁₂N₃O]⁺ | 167.0980 | Loss of a methyl radical from the methoxy group |

| [C₅H₅N₂O-CH₂]⁺ | 123.0405 | Cleavage of the bond between the methylene and pyrazine ring |

| [C₆H₁₂N]⁺ | 100.0970 | Iminium ion from alpha-cleavage of the isopropylamine group |

Note: The m/z values are calculated based on the most abundant isotopes and are presented for the protonated species.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the unambiguous assignment of all proton and carbon signals of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons, the methoxy group, the methylene bridge, and the isopropyl group. The pyrazine protons would appear as doublets in the aromatic region. The methoxy group would be a singlet, the methylene protons a singlet or doublet depending on coupling, and the isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, between the CH and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity of the entire molecule by showing correlations between protons and carbons that are two or three bonds away. For example, it would show correlations between the methylene protons and the carbons of the pyrazine ring and the isopropyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity / Coupling |

| Pyrazine-H5 | ~8.0-8.2 | ~135-140 | d |

| Pyrazine-H6 | ~7.9-8.1 | ~130-135 | d |

| Methoxy (-OCH₃) | ~3.9-4.1 | ~53-55 | s |

| Methylene (-CH₂-) | ~3.8-4.0 | ~45-50 | s or d |

| Isopropyl-CH | ~2.8-3.0 | ~48-52 | sept |

| Isopropyl-CH₃ | ~1.0-1.2 | ~22-24 | d |

| Pyrazine-C2 | - | ~150-155 | - |

| Pyrazine-C3 | - | ~158-162 | - |

| Pyrazine-C5 | - | ~135-140 | - |

| Pyrazine-C6 | - | ~130-135 | - |

Note: Predicted chemical shifts are based on data from structurally similar compounds such as N-isopropylbenzylamine and substituted pyrazines. Actual values may vary.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity. Furthermore, it would reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While no crystal structure for this specific compound has been reported, analysis of related pyrazine derivatives suggests that the pyrazine ring will be planar. nih.gov The isopropyl and methoxy groups would be oriented to minimize steric hindrance.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazine ring. researchgate.net

Hydrogen bonding involving the secondary amine proton could lead to broadening and a shift in the N-H stretching frequency.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (weak-medium) | 3300-3500 (weak) |

| C-H Stretch (aromatic) | 3000-3100 (medium) | 3000-3100 (strong) |

| C-H Stretch (aliphatic) | 2850-3000 (medium-strong) | 2850-3000 (medium-strong) |

| C=N/C=C Stretch (pyrazine) | 1400-1600 (medium-strong) | 1400-1600 (medium-strong) |

| C-O Stretch (methoxy) | 1000-1300 (strong) | 1000-1300 (weak) |

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be a suitable method for determining the purity of this compound. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, would be employed. A UV detector would be appropriate for detection, given the UV absorbance of the pyrazine ring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. nih.govresearchgate.net Given the likely volatility of the target compound, GC-MS could be used for both purity assessment and identification of any volatile impurities. The mass spectrometer detector provides structural information on any separated components. The choice of the GC column (e.g., a non-polar or mid-polar column) would be optimized to achieve the best separation. scispace.com

These chromatographic methods would be validated to ensure they are accurate, precise, and robust for the intended purpose of purity analysis.

Emerging Research Avenues and Future Perspectives in Pyrazine Amine Chemistry

Application of Machine Learning and Artificial Intelligence for De Novo Design and Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of novel pyrazine (B50134) amine compounds. These computational tools can accelerate the design-build-test-learn cycle, enabling the rapid identification of molecules with desired properties.

Synthesis Planning: AI algorithms are increasingly adept at retrosynthesis, predicting viable synthetic routes for complex molecules. researchgate.net For a target like Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine, AI could propose various synthetic pathways, ranking them based on factors like cost, efficiency, and sustainability. Machine learning models can also optimize reaction conditions for the synthesis of pyrazine amines, as demonstrated in the optimization of photoredox amine synthesis using a Bayesian optimization algorithm. acs.orgchemrxiv.org This can significantly reduce the experimental effort required to develop robust and scalable synthetic processes.

Table 1: AI and Machine Learning in Pyrazine Amine Research

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel analogs with enhanced biological activity or material properties. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and sustainable synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Fine-tuning of reaction parameters (temperature, catalyst, solvent) for improved yield and purity. acs.orgchemrxiv.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of physicochemical and biological properties of virtual derivatives. chemrxiv.org |

Exploration of this compound as a Platform for Material Science Applications

The pyrazine ring, with its unique electronic properties and benzene-like aromaticity, is an attractive building block for advanced materials. acs.org this compound could serve as a monomer or a key intermediate for the synthesis of novel polymers and coordination compounds with applications in electronics and energy storage.

Pyrazine-containing polymers have shown promise as cathode materials for fast-charge batteries. researchgate.netosti.gov The nitrogen atoms in the pyrazine ring can act as redox centers, enabling reversible reactions with metal ions. researchgate.net By incorporating this compound into a polymer backbone, it may be possible to create materials with high energy density and stability. For example, poly(hexaazatrinaphthalene), a pyrazine-based polymer, has demonstrated exceptional performance as a universal cathode material for Na, Mg, and Al batteries. researchgate.netosti.gov

Furthermore, pyrazine derivatives are used in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The amine and pyrazine nitrogens of this compound can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional structures. These materials could have applications in gas adsorption, catalysis, and sensing. nih.gov

Development of Novel Catalytic Systems for Pyrazine Amine Derivatization

Efficient and selective derivatization of the pyrazine amine core is crucial for creating libraries of compounds for screening and for fine-tuning molecular properties. The development of novel catalytic systems is a key aspect of this endeavor.

Recent advances have focused on sustainable and atom-economical methods for the synthesis of pyrazines and their derivatives. acs.orgnih.gov For instance, manganese pincer complexes have been used to catalyze the acceptorless dehydrogenative coupling of β-amino alcohols to form substituted pyrazines, with hydrogen gas and water as the only byproducts. acs.orgnih.gov Such catalytic systems could be adapted for the synthesis and derivatization of compounds like this compound.

Enzymatic catalysis also presents a green and highly selective alternative for pyrazine amine derivatization. Lipases, for example, have been successfully used in a continuous-flow system for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.govrsc.orgrsc.org This biocatalytic approach operates under mild conditions and in greener solvents, offering a sustainable route to a diverse range of pyrazine amides. nih.govrsc.orgrsc.org Exploring enzymatic transformations of this compound could yield novel derivatives with high enantiopurity.

Table 2: Catalytic Strategies for Pyrazine Amine Chemistry

| Catalytic System | Reaction Type | Advantages |

|---|---|---|

| Manganese Pincer Complexes | Dehydrogenative Coupling | Atom-economical, sustainable, use of earth-abundant metal. acs.orgnih.gov |

| Lipases (e.g., Lipozyme® TL IM) | Amidation | Green solvents, mild reaction conditions, high selectivity, continuous-flow potential. nih.govrsc.orgrsc.org |

| Rhodium(II) Catalysts | Cyclization/Annulation | Access to complex fused-ring systems. |

| Iron-Catalyzed C-H Functionalization | Cross-Coupling | Direct functionalization of the pyrazine core. mdpi.com |

Investigating Photochemical and Electrochemical Properties for Advanced Applications

Pyrazine-based compounds are known to possess interesting photochemical and electrochemical properties. The electron-deficient nature of the pyrazine ring makes it a good electron acceptor, a property that can be exploited in the design of materials for organic electronics and photoredox catalysis. rsc.org

The incorporation of pyrazine units into conjugated polymers can lead to materials with low LUMO energy levels, making them suitable as n-type semiconductors. rsc.org The specific substituents on this compound, namely the methoxy (B1213986) and isopropyl groups, will influence the electronic properties of any resulting materials. A systematic investigation into the photochemical and electrochemical behavior of this compound and its derivatives could reveal potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as photosensitizers.

Recent research has highlighted the use of dicyanopyrazine (DPZ) derivatives in photoredox catalysis, demonstrating the potential of the pyrazine core to mediate light-induced chemical transformations. tandfonline.com Exploring the photophysical properties of this compound could lead to the development of novel photocatalysts.

Sustainability Considerations in the Synthesis and Research of Pyrazine Amine Compounds

Green chemistry principles are increasingly important in the synthesis and research of all chemical compounds, including pyrazine amines. The focus is on developing environmentally benign processes that minimize waste and utilize renewable resources.

The synthesis of pyrazine derivatives can be made more sustainable by employing catalytic methods that avoid stoichiometric reagents and harsh reaction conditions. acs.orgnih.gov The use of earth-abundant metal catalysts, such as manganese, is a significant step towards more sustainable chemical manufacturing. acs.orgnih.gov Additionally, biocatalytic methods, as discussed earlier, offer a green alternative for the synthesis of pyrazine amides. nih.govrsc.orgrsc.org

Another aspect of sustainability is the use of bio-based starting materials. Research into the synthesis of biobased pyrazines from nitrogen-rich biomass provides a pathway to producing these valuable compounds from renewable feedstocks. acs.org While the synthesis of this compound may currently rely on petrochemical sources, future research could explore routes that utilize bio-derived intermediates. The choice of solvents is also a critical factor, with a move towards greener solvents like tert-amyl alcohol being demonstrated in the enzymatic synthesis of pyrazinamides. nih.govrsc.org

By integrating these sustainability considerations into the research and development of this compound and its derivatives, the environmental impact of this area of chemistry can be significantly reduced.

Q & A

How can researchers optimize the synthesis of Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine to improve yield and purity?

Basic Research Focus

To enhance synthesis efficiency, focus on reaction parameters such as catalyst selection, solvent systems, and temperature control. For example, copper(I) bromide and cesium carbonate have been shown to facilitate cross-coupling reactions in pyrazine derivatives under mild conditions (35°C, 48 hours), achieving moderate yields (e.g., 17.9% in a similar pyrazole-amine synthesis) . Optimize purification steps using gradient chromatography (e.g., ethyl acetate/hexane systems) to isolate the compound from byproducts.

Advanced Consideration

Explore microwave-assisted synthesis or flow chemistry to reduce reaction times. Structural analogs with methoxy or isopropyl groups (e.g., pyridopyrazine derivatives) suggest that steric hindrance may require tailored base catalysts (e.g., cesium carbonate over potassium carbonate) for improved regioselectivity .